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2-methyl-2-phenylpiperidine

Catalog No.
S6515631
CAS No.
933701-34-9
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-2-phenylpiperidine

CAS Number

933701-34-9

Product Name

2-methyl-2-phenylpiperidine

IUPAC Name

2-methyl-2-phenylpiperidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3

InChI Key

FLNODMVWOCAIEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)C2=CC=CC=C2

2-Methyl-2-phenylpiperidine is an organic compound featuring a piperidine ring substituted with a methyl group and a phenyl group at the second position. Its chemical formula is C13H17NC_{13}H_{17}N, and it is classified as a tertiary amine. The structure consists of a six-membered saturated nitrogen-containing ring (piperidine) with two substituents, which contributes to its unique chemical properties and biological activities.

Typical of piperidine derivatives:

  • Hydrogenation: The double bond in the piperidine ring can be hydrogenated to yield the corresponding saturated piperidine derivative .
  • N-Alkylation: It can react with alkyl halides to form N-alkylated derivatives, which are useful in synthesizing more complex organic molecules .
  • Eschweiler-Clarke Reaction: This reaction allows for the introduction of additional methyl groups, enhancing its functionality in synthetic pathways .

Research has indicated that 2-methyl-2-phenylpiperidine exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential as a:

  • Analgesic: Showing promise in pain relief applications.
  • Antidepressant: Demonstrating effects on mood modulation.
  • CNS Stimulant: Influencing central nervous system activity, which may lead to applications in treating various neurological disorders .

Several methods have been developed for synthesizing 2-methyl-2-phenylpiperidine:

  • Traditional Synthesis: Involves the alkylation of 2-phenylpiperidine with methyl iodide or another suitable methylating agent.
  • Flow Electrochemistry: A modern approach utilizing anodic methoxylation to introduce substituents efficiently, allowing for scalable production .
  • Eschweiler-Clarke Reaction: This method selectively introduces methyl groups under mild conditions, making it suitable for synthesizing derivatives with specific functional groups .

The compound finds applications across various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs targeting pain relief and mood disorders.
  • Chemical Research: Used as a model compound in studies related to piperidine derivatives and their reactivity.
  • Material Science: Potential use in the development of new materials due to its unique chemical properties .

Interaction studies involving 2-methyl-2-phenylpiperidine focus on its binding affinity and activity at various biological targets, such as:

  • Receptors: Investigations into its interaction with neurotransmitter receptors have been conducted to understand its effects on the central nervous system.
  • Enzyme Inhibition: Studies have explored its potential as an inhibitor for specific enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic profile .

Several compounds share structural similarities with 2-methyl-2-phenylpiperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-Methyl-2-phenylpiperidineSimilar piperidine structureExhibits distinct analgesic properties
1-(4-Chlorophenyl)-2-piperidinoneContains a chlorine substituentPotentially enhanced bioactivity
3-Methyl-2-phenylpiperidineMethyl group at the third positionDifferent pharmacological profile

Uniqueness of 2-Methyl-2-phenylpiperidine

What sets 2-methyl-2-phenylpiperidine apart from these compounds is its specific arrangement of substituents, which influences both its biological activity and chemical reactivity. The presence of both a methyl and phenyl group at the second position allows for unique interactions within biological systems, making it a valuable compound for further research and application development.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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